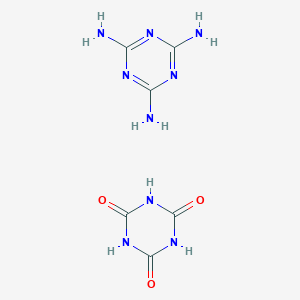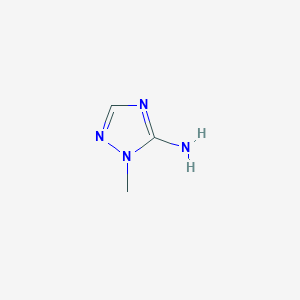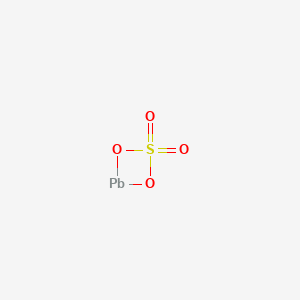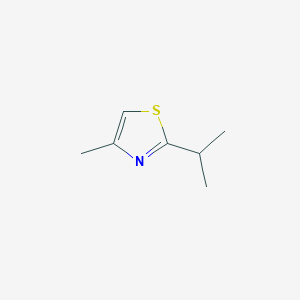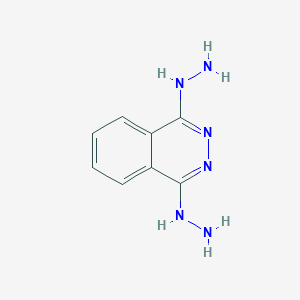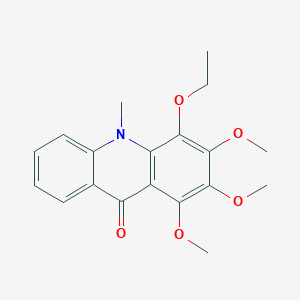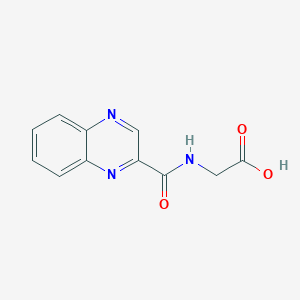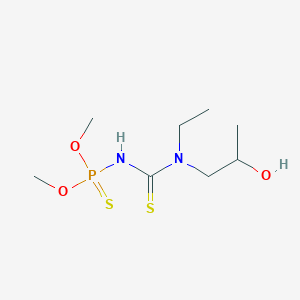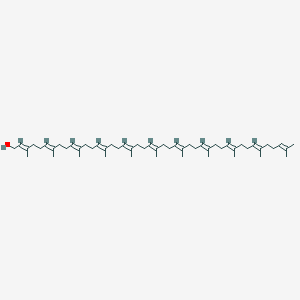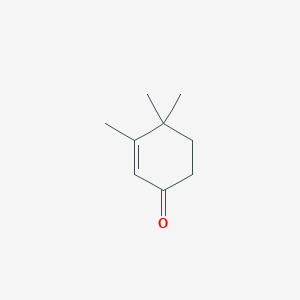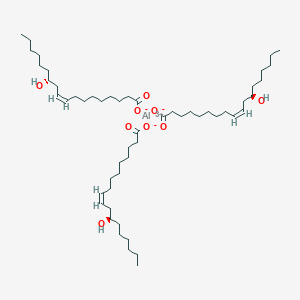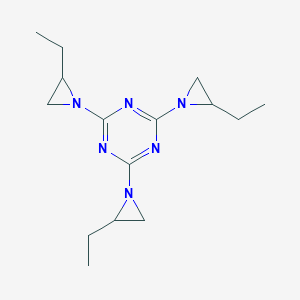
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine (TETA) is a widely used chemical compound in scientific research. It is a heterocyclic organic compound that contains three aziridine rings and one triazine ring. TETA has been found to have various applications in different fields of research, including chemistry, biology, and materials science.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is not fully understood. However, it is believed that 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine works by cross-linking proteins and nucleic acids, thereby altering their structure and function. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to induce DNA damage and inhibit cell proliferation, which may contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have both biochemical and physiological effects. In vitro studies have shown that 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can induce DNA damage and inhibit cell proliferation in cancer cells. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine in lab experiments is its relatively simple synthesis method. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also stable under a wide range of conditions, making it a useful cross-linking agent for various applications. However, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can be toxic and must be handled with care. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine may have limited solubility in certain solvents, which can affect its effectiveness as a cross-linking agent.
Direcciones Futuras
There are several future directions for the use of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine in scientific research. One area of interest is the development of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine-based materials, such as hydrogels and coatings, for biomedical applications. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also being investigated for its potential use in drug development, particularly as an anticancer agent. In addition, further studies are needed to fully understand the mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is a versatile chemical compound that has found various applications in scientific research. Its simple synthesis method and stability under a wide range of conditions make it a useful cross-linking agent for various applications. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to have antimicrobial and anticancer properties, and is being investigated for its potential use in drug development. Further research is needed to fully understand the mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine and its potential applications in various fields of research.
Métodos De Síntesis
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can be synthesized by reacting cyanuric chloride with 2-ethylaziridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-ethylaziridine to form 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine. The synthesis of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have various applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers, such as polyurethanes and epoxy resins. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also used as a curing agent for epoxy resins and as a stabilizer for polyurethanes. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have antimicrobial and anticancer properties and is being investigated for its potential use in drug development.
Propiedades
Número CAS |
18924-91-9 |
|---|---|
Nombre del producto |
2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine |
Fórmula molecular |
C15H24N6 |
Peso molecular |
288.39 g/mol |
Nombre IUPAC |
2,4,6-tris(2-ethylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H24N6/c1-4-10-7-19(10)13-16-14(20-8-11(20)5-2)18-15(17-13)21-9-12(21)6-3/h10-12H,4-9H2,1-3H3 |
Clave InChI |
JMDOEUVPOVHBNU-UHFFFAOYSA-N |
SMILES |
CCC1CN1C2=NC(=NC(=N2)N3CC3CC)N4CC4CC |
SMILES canónico |
CCC1CN1C2=NC(=NC(=N2)N3CC3CC)N4CC4CC |
Otros números CAS |
18924-91-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



